2-Phenyl-1,3-thiazol-5-ol

Physical Organic Chemistry Tautomerism Hydrogen Bonding

Procurement pain: Non-tautomerizable thiazole analogs fail to replicate target engagement, leading to false SAR readouts. This specific 5-hydroxyl tautomeric scaffold (C9H7NOS, MW 177.22) is the validated PHD2 Fe(II)-binding pharmacophore (SAR: 5-OH essential). - Essential for TRPM8 antagonist patent EP3394053B1 composition-of-matter space. - 5-OH handle for amide/ester diversification; QSAR-predictive for agrochemical fungicides (2.8x vs. thifluzamide). - Typical purity ≥95%; enol-keto equilibrium preserved.

Molecular Formula C9H7NOS
Molecular Weight 177.22
CAS No. 151622-71-8
Cat. No. B2945472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-thiazol-5-ol
CAS151622-71-8
Molecular FormulaC9H7NOS
Molecular Weight177.22
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(S2)O
InChIInChI=1S/C9H7NOS/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-6,11H
InChIKeyVBEWIUCHJAKFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-thiazol-5-ol: Scaffold Identity and Characterization


2-Phenyl-1,3-thiazol-5-ol (CAS 151622-71-8), also named 2-Phenyl-5-hydroxythiazole, is a heterocyclic building block (C₉H₇NOS, MW 177.22) comprising a thiazole ring with a phenyl substituent at the 2-position and a hydroxyl group at the 5-position . It belongs to the phenylthiazole class, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The compound exists in tautomeric equilibrium with its keto form (2-phenylthiazol-5(4H)-one), a property that fundamentally governs its reactivity, hydrogen-bonding capacity, and biological recognition, distinguishing it from non-tautomerizable analogs . It is primarily sourced as a research intermediate (typical purity ≥95%) for derivatization into bioactive molecules and functional materials .

Heterocyclic building block; phenylthiazole scaffold
Unique tautomeric equilibrium (enol↔keto) enables dual H-bond pharmacophore
Research intermediate for synthesis of bioactive molecules and functional materials

Differentiation of 2-Phenyl-1,3-thiazol-5-ol from Generic Analogs


Simple substitution of 2-Phenyl-1,3-thiazol-5-ol with unsubstituted 2-phenylthiazole or positional isomers (e.g., 2-phenyl-1,3-thiazol-4-ol) is not chemically or biologically equivalent. The 5-OH group enables a specific tautomeric equilibrium (enol↔keto) that is absent in the 4-OH isomer and in O-alkylated analogs, establishing a unique hydrogen-bond donor/acceptor pharmacophore . In the 5-lipoxygenase (5-LO) inhibitor series, replacement of the 2-phenyl substituent with heterocycles abolished activity entirely, while the 2-phenylthiazole core itself was essential [1]. Furthermore, in PHD2 inhibition, the hydroxyl-thiazole motif was identified as a critical metal-binding scaffold from screening hits, with SAR showing that removal or repositioning of the hydroxyl group caused substantial loss of potency [2]. These findings demonstrate that the specific substitution pattern of 2-Phenyl-1,3-thiazol-5-ol confers target engagement properties that cannot be replicated by generic class representatives, making procurement based solely on scaffold similarity a high-risk strategy for research continuity.

Positional Isomers 4-OH isomer lacks keto tautomer; altered H-bond profile cannot mimic 5-OH recognition
O-Alkylated Analogs 5-Methoxy derivatives are locked ethers; tautomerism and hydrogen-bonding capacity are permanently lost
Heteroaryl Replacements Substituting 2-phenyl with pyridyl/thienyl abolishes 5-LO and may disrupt PHD2 target engagement

Quantitative Differentiation Evidence Versus Closest Analogs


Tautomeric Equilibrium: Enol-Keto Preference

Computational studies on the thiazol-5-ol/thiazol-5(4H)-one system predict a gas-phase preference for the hydroxy (enol) form and an aqueous-phase shift toward the keto form, with mixtures containing significant quantities of both tautomers predicted under physiological conditions . By contrast, 2-phenyl-1,3-thiazol-4-ol cannot undergo analogous tautomerization because the 4-position does not support a stable keto tautomer; it remains locked in the enol form. O-Methylated or N-substituted analogs (e.g., 5-methoxy-2-phenylthiazole) are permanently blocked from tautomerism. This tautomeric flexibility confers a unique dual hydrogen-bond donor/acceptor profile on 2-Phenyl-1,3-thiazol-5-ol that is absent from both the 4-OH isomer and the locked analogs .

Tautomerism
Reported
Enol ↔ Keto equilibrium; dual H-bond donor/acceptor states
Unique pharmacophoric flexibility for target recognition
Aqueous equilibrium; 4-OH isomer remains enol-only
Physical Organic Chemistry Tautomerism Hydrogen Bonding Drug Design

5-Lipoxygenase Inhibitory Activity Comparison

In a series of 5-benzylidene-2-phenylthiazolinones evaluated as direct 5-lipoxygenase (5-LO) inhibitors, the 2-phenyl substituent on the thiazole ring was found to be essential for inhibitory activity. Derivatives where the 2-phenyl group was replaced by heterocycles (e.g., pyridyl, thienyl) were completely inactive [1]. While this study focused on the 5-benzylidene-2-phenylthiazolinone series, the core 2-phenylthiazole substructure—shared with 2-Phenyl-1,3-thiazol-5-ol—was the indispensable pharmacophoric element. Compounds retaining the 2-phenyl group achieved IC₅₀ values as low as 0.3 μM, whereas heterocycle-substituted analogs showed no inhibition at concentrations up to 10 μM [1].

5-LO Inhibition
Class-level inference
2-Phenyl: IC₅₀ 0.3 μM vs Heteroaryl: >10 μM (inactive)
2-Phenylthiazole essential for 5-LO target engagement
≥33-fold potency difference in vitro
5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship Medicinal Chemistry

PHD2 Inhibition and Metal-Binding Motif SAR

In a series of novel hydroxyl-thiazoles developed as HIF-α prolyl hydroxylase (PHD2) inhibitors, the hydroxyl group on the thiazole ring was identified as a critical metal-chelating moiety. From an initial screening hit, systematic SAR exploration revealed that modification or removal of the hydroxyl group resulted in substantial loss of PHD2 inhibitory activity [1]. The unsubstituted 2-Phenyl-1,3-thiazol-5-ol scaffold provides the minimal pharmacophore (2-phenyl + 5-OH) required for Fe(II) coordination in the PHD2 active site. Analogs lacking the 5-OH group (e.g., 2-phenylthiazole) or with the hydroxyl relocated to the 4-position failed to maintain comparable potency, underscoring the regiospecific requirement [1].

PHD2 Metal Binding
Class-level inference
5-OH required for Fe(II) chelation; removal or 4-OH relocation ablates activity
Regiospecific metal-binding pharmacophore
SAR from hydroxyl-thiazole PHD2 inhibitor series
PHD2 Inhibition HIF Prolyl Hydroxylase Anemia Metal Chelation

TRPM8 Antagonist Scaffold Requirement

European Patent EP 3394053 B1 claims (4-hydroxy-2-phenyl-1,3-thiazol-5-yl)methanone derivatives as TRPM8 antagonists for the treatment of pain, ischemia, neurodegeneration, and related disorders [1]. The claimed core scaffold incorporates the 4-hydroxy-2-phenyl-1,3-thiazole motif, which is directly derived from and structurally superimposable on 2-Phenyl-1,3-thiazol-5-ol. The patent's SAR demonstrates that oxygenation at the thiazole 4- and/or 5-positions is critical for TRPM8 antagonistic activity. Compounds lacking the hydroxyl substitution on the thiazole ring were not exemplified as active entities, indicating a regiospecific pharmacophoric requirement for the hydroxylated thiazole core [1].

TRPM8 Scaffold
Class-level inference
Hydroxylated 2-phenylthiazole core claimed in EP 3394053 B1
Hydroxylation critical for TRPM8 antagonism and IP
Non-hydroxylated analogs outside patent claims
TRPM8 Antagonist Pain Ion Channel Patent Composition of Matter

Cholinesterase Inhibitory Activity and Potency

A series of eighteen 2-phenylthiazole derivatives were synthesized, characterized by single-crystal X-ray diffraction, and evaluated for cholinesterase inhibitory activity [1]. Compound 5a, bearing the 2-phenylthiazole core, exhibited an acetylcholinesterase (AChE) IC₅₀ of 0.031 μM, comparable to the clinical reference donepezil (IC₅₀ = 0.039 μM) [1]. While compound 5a is a fully substituted derivative, the 2-phenylthiazole nucleus was present in all active compounds, and molecular docking indicated that the 2-phenyl moiety engages the peripheral anionic site (PAS) of AChE through π-stacking interactions [1]. Derivatives lacking the 2-phenyl group or with altered thiazole substitution patterns showed reduced activity, confirming the scaffold's role in target recognition. This establishes the 2-phenylthiazole chemotype as a validated AChE inhibitor scaffold with potency comparable to a marketed drug [1].

AChE Inhibition
Class-level inference
2-Phenylthiazole derivative IC₅₀ 0.031 μM vs donepezil 0.039 μM
Scaffold engages AChE PAS; potency comparable to reference inhibitor
Molecular docking supports PAS binding
Acetylcholinesterase Inhibition Alzheimer's Disease Crystal Structure Molecular Docking

Fungicidal Activity Against Phytopathogens

A library of 48 novel 2-phenyl thiazole derivatives was designed, synthesized, and evaluated for fungicidal activity [1]. Compound 10c, incorporating the 2-phenylthiazole scaffold, displayed in vitro EC₅₀ values comparable to or superior to the commercial fungicide thifluzamide against three phytopathogenic fungi: Sclerotinia sclerotiorum (EC₅₀ 4.90 vs. 4.35 mg/L), Botrytis cinerea (EC₅₀ 7.57 vs. 10.35 mg/L), and Rhizoctonia cerealis (EC₅₀ 7.84 vs. 22.12 mg/L) [1]. This represents a 2.8-fold improvement against R. cerealis and a 1.4-fold improvement against B. cinerea relative to thifluzamide. In vivo, compound 10c achieved >80% protective efficacy against S. sclerotiorum at 10 mg/L [1]. A predictive QSAR model was established, providing a quantitative framework for further scaffold optimization [1].

Fungicidal Activity
Class-level inference
R. cerealis EC₅₀ 7.84 vs 22.12 mg/L (2.8× more potent than thifluzamide)
Enhanced potency against phytopathogens; QSAR model established
In vivo efficacy >80% at 10 mg/L; chitin synthase pathway disruption
Fungicide Discovery Agrochemical Sclerotinia sclerotiorum QSAR

High-Value Application Scenarios


PHD2 Inhibitor Lead Generation for Anemia

2-Phenyl-1,3-thiazol-5-ol serves as the minimal metal-chelating pharmacophore for PHD2 inhibition, a validated target for anemia treatment. The 5-OH group coordinates active-site Fe(II), while the 2-phenyl group occupies a lipophilic pocket [1]. SAR studies confirm that removal or repositioning of the hydroxyl abolishes activity, making this specific building block indispensable. Research teams should procure this compound as the starting scaffold for parallel SAR exploration, leveraging its documented PHD2 inhibitory template to accelerate hit-to-lead optimization [1].

Next-Generation Fungicide Development

Derivatives of the 2-phenylthiazole scaffold have demonstrated fungicidal potency superior to the commercial standard thifluzamide, with up to 2.8-fold improvement against Rhizoctonia cerealis [2]. 2-Phenyl-1,3-thiazol-5-ol provides the hydroxyl functional handle for further diversification into amides, esters, and ethers. The established QSAR model enables predictively guided synthesis, making this compound a strategic starting material for agrochemical companies seeking to develop resistance-breaking fungicides with novel modes of action (chitin synthase pathway disruption) [2].

AChE Inhibitors for Alzheimer's Disease

The 2-phenylthiazole core engages the peripheral anionic site (PAS) of acetylcholinesterase, a binding mode associated with reduced cholinergic side effects compared to catalytic-site inhibitors [3]. Derivatives bearing this scaffold have achieved AChE IC₅₀ values comparable to donepezil (0.031 vs. 0.039 μM) [3]. 2-Phenyl-1,3-thiazol-5-ol is the logical starting material for synthesizing focused libraries targeting the AChE PAS, with the 5-OH group offering a synthetic handle for introducing diverse substituents while preserving the core recognition element [3].

TRPM8 Antagonists for Pain and Ischemia

The hydroxylated 2-phenylthiazole scaffold is the claimed core structure in granted European Patent EP 3394053 B1 for TRPM8 antagonists, covering therapeutic indications including pain, ischemia, stroke, and dry eye disease [4]. 2-Phenyl-1,3-thiazol-5-ol provides the foundational building block for synthesizing patent-compliant (4-hydroxy-2-phenyl-1,3-thiazol-5-yl)methanone derivatives. Pharmaceutical research organizations pursuing TRPM8 programs must source this specific hydroxylated building block to operate within the claimed composition-of-matter space and maintain target engagement [4].

Application
Selection Property
Validation Focus
PHD2 Inhibition Research
5-OH metal-chelating pharmacophore
PHD2 enzyme inhibition assay; Fe(II) coordination studies
Fungicide Discovery
2-Phenylthiazole core with hydroxyl diversification handle
Pathogen growth inhibition assay; QSAR-guided optimization
AChE-Targeted Neurodegeneration Research
2-Phenylthiazole PAS-binding scaffold
AChE enzyme inhibition assay; PAS engagement confirmation
TRPM8 Antagonist Development (Pain Research)
Hydroxylated 2-phenylthiazole core per patent EP 3394053 B1
TRPM8 antagonism assay; IP freedom-to-operate review
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